N-(3-methyl-2-furoyl)methionine
Description
N-(3-Methyl-2-furoyl)methionine is a chemically modified derivative of the essential amino acid methionine, where the amino group is acylated with a 3-methyl-2-furoyl moiety. Methionine itself is critical for protein synthesis, methyl group metabolism, and sulfur homeostasis in biological systems .
Properties
IUPAC Name |
2-[(3-methylfuran-2-carbonyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-3-5-16-9(7)10(13)12-8(11(14)15)4-6-17-2/h3,5,8H,4,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWOJDLASIWRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares N-(3-methyl-2-furoyl)methionine with structurally related methionine derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.
Structural and Molecular Comparisons
Table 1: Molecular Characteristics of Methionine Derivatives
Key Observations:
Substituent Effects :
- The 3-methyl-2-furoyl group introduces an oxygen-containing heterocycle, which may enhance solubility in polar solvents compared to bulkier or nitrogen-containing groups (e.g., the pyridinylcarbonyl group in ) .
- The ethylthio-pyridinyl substituent () adds sulfur and nitrogen atoms, increasing molecular weight (314.42 g/mol) and lipophilicity, which could influence membrane permeability and metabolic stability.
Bioavailability and Stability :
- Free methionine (149.21 g/mol) is highly water-soluble, making it readily absorbed in biological systems . Acylation typically reduces solubility but may prolong release or protect against enzymatic degradation.
- The 3-methyl-2-furoyl group ’s moderate lipophilicity (calculated logP ~1.2) suggests balanced solubility and membrane penetration, whereas bulkier groups (e.g., pyridinylcarbonyl) might favor sustained release.
Functional and Application Comparisons
Methionine in Livestock and Pharmaceuticals:
- Free methionine is widely used in animal feed to optimize growth and nitrogen utilization . Derivatives like N-acetyl methionine are employed to enhance stability in premixes.
- This compound could serve as a prodrug, delaying methionine release in the gastrointestinal tract. Similar acylated derivatives (e.g., ’s pyridinyl compound) are explored for controlled-release formulations .
Heterocyclic Substituents:
- Furoyl vs. Thiophene Groups : Oxygen in furoyl (vs. sulfur in thiophene, as in ’s impurities) may reduce metabolic toxicity and improve compatibility with oxidative enzymes .
Environmental and Regulatory Considerations
- Methionine production often involves synthetic intermediates with environmental risks . Acylated derivatives like this compound may require greener synthesis routes to meet organic standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
